molecular formula C5H4Br2S B3281658 2-Bromo-4-(bromomethyl)thiophene CAS No. 73919-93-4

2-Bromo-4-(bromomethyl)thiophene

Cat. No. B3281658
CAS RN: 73919-93-4
M. Wt: 255.96 g/mol
InChI Key: RPMNNNOFOXOJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(bromomethyl)thiophene is a chemical compound with the molecular formula C5H4Br2S . It undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products . It is coupled with 4-bromoallyl phenyl ether to produce allyl thiophene ether, which is a new type of organic thin film transistor dielectric material .


Synthesis Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.04 . It is a liquid at room temperature with a density of 1.684 g/mL at 25 °C . It has a refractive index of n20/D 1.586 .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-(bromomethyl)thiophene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

this compound undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It also undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .

Biochemical Pathways

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The result of the action of this compound is the formation of various 5-alkylated 2-bromo products . It also forms allyl phenyl thiophene ether, which is a novel potential dielectric material for organic thin film transistors .

Action Environment

The success of the Suzuki–Miyaura (SM) coupling reaction, which is the primary target of this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The organoboron reagent used in this reaction is relatively stable, readily prepared, and generally environmentally benign . .

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-4-(bromomethyl)thiophene in lab experiments include its high reactivity and versatility in organic synthesis. It can be easily modified to form various compounds with different properties. However, its limitations include its potential toxicity and the need for careful handling due to the presence of bromine atoms.

Future Directions

There are several future directions for the research on 2-Bromo-4-(bromomethyl)thiophene. One of the areas of interest is its potential use as a ligand in organometallic chemistry. It can also be studied for its potential use as a photosensitizer in photodynamic therapy. Furthermore, its antibacterial and antifungal activities can be further explored for the development of new antimicrobial agents. Additionally, the development of new synthesis methods and the investigation of its mechanism of action can also be areas of future research.
Conclusion:
This compound is a versatile compound that has a wide range of applications in scientific research. Its high reactivity and versatility in organic synthesis make it a valuable building block for the synthesis of various compounds. Its potential use as a ligand in organometallic chemistry, photosensitizer in photodynamic therapy, and antimicrobial agent make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

2-Bromo-4-(bromomethyl)thiophene has a wide range of applications in scientific research, particularly in the field of organic synthesis and medicinal chemistry. It is used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials science. It has also been studied for its potential use as a ligand in organometallic chemistry.

Safety and Hazards

2-Bromo-4-(bromomethyl)thiophene is considered hazardous. It is classified as Acute Tox. 2 Oral - Eye Dam. 1 - Flam. Liq. 3 according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2-bromo-4-(bromomethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c6-2-4-1-5(7)8-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMNNNOFOXOJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302546
Record name 2-Bromo-4-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73919-93-4
Record name 2-Bromo-4-(bromomethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73919-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(bromomethyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(bromomethyl)thiophene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(bromomethyl)thiophene
Reactant of Route 3
2-Bromo-4-(bromomethyl)thiophene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-(bromomethyl)thiophene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(bromomethyl)thiophene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(bromomethyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.